TGN-020 is a potent and selective inhibitor of Aquaporin-4 (AQP4) [, , ], a water channel protein predominantly found in the central nervous system (CNS) [, ]. Its primary role in scientific research is to elucidate the role of AQP4 in various physiological and pathological processes in the CNS and other organ systems.
The synthesis of TGN-020 involves several key steps to achieve its final chemical structure. The process typically begins with the preparation of nicotinic acid derivatives. A notable method involves the use of 3-lithiopyridine to trap carbon dioxide labeled with carbon-11, which is then coupled with 2-amino-1,3-thiadiazole. This reaction is conducted under controlled conditions to ensure high purity and yield.
The molecular formula of TGN-020 is , with a molecular weight of approximately 206.22 g/mol. Its structure features a thiadiazole ring fused with a nicotinamide moiety.
TGN-020 undergoes several chemical reactions that are critical for its functionality as an aquaporin 4 inhibitor. The primary reaction involves binding to the aquaporin channel, leading to inhibition of water permeability.
TGN-020's mechanism of action primarily involves the blockade of aquaporin 4 channels. By inhibiting these channels, the compound reduces excessive water influx into cells, thereby mitigating edema in various tissues.
Research has demonstrated that TGN-020 effectively decreases regional cerebral blood flow and reduces ischemia-induced brain edema in animal models . Its action has been linked to alterations in cellular signaling pathways that regulate water homeostasis.
TGN-020 has several scientific applications due to its role as an aquaporin 4 inhibitor:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3